Fomajorin D
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Overview
Description
Fomajorin D is a metabolite derived from the fungus Fomes annosus (Fr.) Cooke.
Preparation Methods
Synthetic Routes and Reaction Conditions: Fomajorin D can be synthesized through regioselective [2 + 2 + 2] alkyne cyclotrimerizations of diynes with alkynes. This method involves the cyclization of trans, trans-farnesyl pyrophosphate, a humulene-type precursor . The reaction conditions typically include the use of specific catalysts and controlled environments to ensure the desired regioselectivity and yield .
Industrial Production Methods: Industrial production of this compound is not extensively documented, but it is likely to involve similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of precursors and the efficiency of the reaction conditions .
Chemical Reactions Analysis
Types of Reactions: Fomajorin D undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions are carefully controlled to achieve the desired outcomes, such as specific temperature, pressure, and pH levels .
Major Products Formed: The major products formed from the reactions involving this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .
Scientific Research Applications
Fomajorin D has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it serves as a model compound for studying sesquiterpene biosynthesis and reaction mechanisms . In biology, it is used to investigate the metabolic pathways of fungi and other organisms . In medicine, this compound’s unique structure and properties make it a candidate for drug development and therapeutic applications . In industry, it can be utilized in the synthesis of other valuable compounds and materials .
Mechanism of Action
The mechanism of action of Fomajorin D involves its interaction with specific molecular targets and pathways. It is derived from farnesyl pyrophosphate through a series of cyclization and oxidative cleavage steps . The compound’s effects are mediated by its ability to interact with various enzymes and receptors, influencing metabolic and signaling pathways .
Comparison with Similar Compounds
Similar Compounds: Fomajorin D is part of a family of sesquiterpenes, which includes compounds like Fomajorin S and other illudalane sesquiterpenes . These compounds share similar biosynthetic pathways and structural features but differ in their specific chemical properties and biological activities .
Uniqueness: What sets this compound apart from its similar compounds is its unique regioselective synthesis and the specific reactions it undergoes.
Properties
CAS No. |
85533-03-5 |
---|---|
Molecular Formula |
C15H16O3 |
Molecular Weight |
244.28 g/mol |
IUPAC Name |
9-hydroxy-5,7,7-trimethyl-6,8-dihydrocyclopenta[g]isochromen-1-one |
InChI |
InChI=1S/C15H16O3/c1-8-9-4-5-18-14(17)12(9)13(16)11-7-15(2,3)6-10(8)11/h4-5,16H,6-7H2,1-3H3 |
InChI Key |
PKEYQFBXSBAZRB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=COC(=O)C2=C(C3=C1CC(C3)(C)C)O |
Origin of Product |
United States |
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